molecular formula C19H20O2 B8519552 3-(4-(Benzyloxy)phenyl)cyclohexanone CAS No. 892492-36-3

3-(4-(Benzyloxy)phenyl)cyclohexanone

Cat. No. B8519552
CAS RN: 892492-36-3
M. Wt: 280.4 g/mol
InChI Key: YZONEBRDMZPARZ-UHFFFAOYSA-N
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Description

“3-(4-(Benzyloxy)phenyl)cyclohexanone” is a chemical compound that is structurally similar to 4-Phenylcyclohexanone . It is used in the synthesis of CCR2 antagonists for the treatment of rheumatoid arthritis, atherosclerosis, and other disease states .


Synthesis Analysis

The synthesis of “3-(4-(Benzyloxy)phenyl)cyclohexanone” involves several steps. One method involves the reaction of phenylpyruvate and suitable enones in alkaline tert-butanol or toluene solutions under microwave-assisted conditions . Another method involves the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor .


Molecular Structure Analysis

The molecular formula of “3-(4-(Benzyloxy)phenyl)cyclohexanone” is C13H16O2 . It has a molecular weight of 204.265 Da .


Chemical Reactions Analysis

“3-(4-(Benzyloxy)phenyl)cyclohexanone” can undergo various chemical reactions. For example, it can undergo Ruthenium-catalyzed reaction with tributylamine to yield 2-butyl-4-phenylcyclohexanone and 2,6-dibutyl-4-phenylcyclohexanone . It can also participate in Suzuki–Miyaura coupling reactions .

Safety and Hazards

The safety data sheet for a similar compound, “3-[4-(Benzyloxy)phenyl]propionic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

CAS RN

892492-36-3

Molecular Formula

C19H20O2

Molecular Weight

280.4 g/mol

IUPAC Name

3-(4-phenylmethoxyphenyl)cyclohexan-1-one

InChI

InChI=1S/C19H20O2/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-3,5-6,9-12,17H,4,7-8,13-14H2

InChI Key

YZONEBRDMZPARZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

[4-(Benzyloxy)phenyl]boronic acid (2 g, 8.77 mmol) was dissolved in dioxane/water (50 mL/5 mL) and Rh(acac)(C2H4)2 (68 mg, 0.26 mmol) and racemic BINAP (164 mg, 0.26 mmol) were added. The mixture was degassed 3 times and put under a nitrogen atmosphere. Cyclohexenone (1.02 mL, 10.52 mmol) was added to the yellow solution and the mixture heated at reflux overnight. The reaction mixture was cooled, saturated aqueous sodium hydrogen carbonate solution (50 mL) added, then extracted with EtOAc (2×100 mL). The organic extracts were washed with water (100 mL) and dried. Volatile material was removed by evaporation and purification by chromatography gave the title compound (565 mg, 23%) as a solid; 1H NMR δ1.65-1.69 (1H, m), 1.78-1.93 (2H, m), 1.99-2.04 (1H, m), 2.22-2.35 (2H, m), 2.39-2.43 (1H, m), 2.65 (1H, m), 2.90-2.96 (1H, m), 5.08 (2H, s), 6.96 (2H, d), 7.20 (2H, d), 7.31-7.45 (5H, m); MS m/e MH+ 281.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Rh(acac)(C2H4)2
Quantity
68 mg
Type
reactant
Reaction Step Two
Name
Quantity
164 mg
Type
reactant
Reaction Step Two
Quantity
1.02 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
23%

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